Spt-IN-1 - 1933533-18-6

Spt-IN-1

Catalog Number: EVT-282560
CAS Number: 1933533-18-6
Molecular Formula: C22H24N2O3
Molecular Weight: 364.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-06424439 is a potent and selective small molecule inhibitor of diacylglycerol acyltransferase 2 (DGAT2), an enzyme involved in triglyceride synthesis. [, ] It was developed by Pfizer as a potential therapeutic agent for metabolic diseases, specifically type 2 diabetes and dyslipidemia. [, ] PF-06424439 belongs to the imidazopyridine class of compounds, which are known for their diverse biological activities. []

Synthesis Analysis

The synthesis of PF-06424439 starts with 6-chloro-3-nitro-2-aminopyridine, which serves as the precursor for the central imidazopyridine ring. [] A convergent synthetic route is employed, involving several steps including nucleophilic aromatic substitution, reduction, amide coupling, and cyclodehydration. [] The synthesis requires careful control of reaction conditions to overcome challenges such as differentiating the reactivity of C2- and C3-nitrogen substituents on the pyridine ring and achieving efficient cyclodehydration to form the imidazole ring. [] The developed synthetic route is scalable and allows for the production of kilogram quantities of PF-06424439. []

Molecular Structure Analysis

PF-06424439 contains a central imidazopyridine core decorated with specific substituents that contribute to its biological activity and selectivity. [] Notably, the pyrrolidine amide group plays a crucial role in improving the lipophilic efficiency (LipE) of the molecule. [] Furthermore, the insertion of a sp3-hybridized carbon center in the core structure enhances both the metabolic stability and minimizes off-target pharmacology. []

Mechanism of Action

PF-06424439 functions by selectively inhibiting DGAT2, an enzyme responsible for catalyzing the final step in triglyceride synthesis. [, ] By inhibiting DGAT2, PF-06424439 reduces the synthesis and accumulation of triglycerides, leading to potential therapeutic benefits for metabolic disorders. [, , ]

Physical and Chemical Properties Analysis

PF-06424439 exhibits excellent ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. [] It demonstrates good oral bioavailability and a favorable pharmacokinetic profile. [] The pyrrolidine amide group and the sp3-hybridized carbon in its structure contribute significantly to its improved LipE and metabolic stability. []

Applications

The primary application of PF-06424439 explored in the provided literature is its potential as a therapeutic agent for metabolic diseases like type 2 diabetes and dyslipidemia. [, ] Studies in preclinical rodent models have shown promising results. When administered orally, PF-06424439 effectively reduced circulating and hepatic lipid levels in dyslipidemic animals. [] Furthermore, it exhibited a trend toward enhanced insulin sensitization in obese mice with diabetes. []

Compound Description: This compound belongs to the pyrazolopiperidine class and was investigated alongside "SPT Imidazopyridine 1" as a potential inhibitor of serine palmitoyltransferase (SPT) for treating type 2 diabetes and dyslipidemia. While it demonstrated potent SPT inhibition in vitro, reduced plasma ceramides in rodents, and showed trends toward improved insulin sensitization and lipid profiles, chronic dosing in rats led to an undesirable gastric enteropathy. []

Relevance: Although structurally different, Compound 2 is directly compared to "SPT Imidazopyridine 1" in the context of SPT inhibition research, implying a shared biological target and potentially some overlapping physicochemical properties. This comparison suggests that researchers were exploring diverse chemical scaffolds, including imidazopyridines and pyrazolopiperidines, in their pursuit of effective SPT inhibitors. Both compounds represent an early stage in the drug discovery process, with further optimization needed to improve their safety profiles. []

Relevance: As "SPT imidazopyridine 1" is not explicitly defined, it's plausible that this compound represents an early lead within a broader SPT inhibitor program. The mention of low LipE suggests researchers were concerned about the compound's pharmacokinetic properties, a common challenge in drug development. [] Further optimization likely involved modifications to the imidazopyridine scaffold to enhance its LipE and overall drug-like characteristics.

PF-06424439 (Compound 9)

Compound Description: This compound represents a preclinical candidate developed from the imidazopyridine DGAT2 inhibitor program. It demonstrated excellent ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and effectively reduced circulating and hepatic lipids in dyslipidemic rodent models. []

Relevance: PF-06424439 exemplifies a successful optimization outcome from the imidazopyridine DGAT2 inhibitor series. If "SPT imidazopyridine 1" was part of this research, PF-06424439 likely embodies structural features that address the limitations of earlier compounds, such as low LipE. This example highlights the iterative nature of drug discovery and the importance of optimizing not only potency but also drug-like properties. []

Compound Description: This compound, a member of the imidazopyridine class, demonstrated potent DGAT2 inhibition but exhibited arteriopathy in toxicological evaluations. []

Relevance: While the specific structure of "SPT Imidazopyridine 1" remains undisclosed, this related compound highlights a crucial aspect of drug development: safety profiling. The occurrence of arteriopathy with this imidazopyridine DGAT2 inhibitor underscores the need to carefully assess potential adverse effects and optimize compounds for an acceptable safety margin. [] This finding may have prompted further investigations into the structure-toxicity relationship within the imidazopyridine series to mitigate the risk of arteriopathy in subsequent compounds.

Compound Description: This imidazopyridine derivative represents an optimized DGAT2 inhibitor with an improved safety profile compared to its predecessor, the imidazopyridine DGAT2 inhibitor associated with arteriopathy. []

Relevance: This example showcases the power of medicinal chemistry in addressing safety concerns. By introducing structural modifications to the imidazopyridine scaffold, researchers successfully mitigated the arteriopathy observed with the earlier compound. [] This success highlights the iterative nature of drug discovery and the importance of understanding structure-activity and structure-toxicity relationships to develop safer and more effective therapeutics. If "SPT Imidazopyridine 1" faced similar challenges, this related compound offers insights into potential strategies for improving its safety profile.

Additional Considerations:

  • Structural modifications mentioned in the abstracts, such as the introduction of a pyrrolidine amide group [] or modifications to the core to improve metabolic stability [], might offer clues about potential alterations made to the "SPT Imidazopyridine 1" scaffold during optimization.

Properties

CAS Number

1933533-18-6

Product Name

Spt-IN-1

IUPAC Name

2-[4-(6-heptanoylimidazo[1,2-a]pyridin-8-yl)phenyl]acetic acid

Molecular Formula

C22H24N2O3

Molecular Weight

364.44

InChI

InChI=1S/C22H24N2O3/c1-2-3-4-5-6-20(25)18-14-19(22-23-11-12-24(22)15-18)17-9-7-16(8-10-17)13-21(26)27/h7-12,14-15H,2-6,13H2,1H3,(H,26,27)

InChI Key

MMYRYMMKMUTPBB-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)C1=CN2C=CN=C2C(=C1)C3=CC=C(C=C3)CC(=O)O

Solubility

Soluble in DMSO

Synonyms

SPT-IN-1; SPT IN 1; SPT Inhibitor 1; Imidazopyridine 1;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.